molecular formula C15H14N2O4S B2926947 N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide CAS No. 303066-48-0

N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B2926947
CAS No.: 303066-48-0
M. Wt: 318.35
InChI Key: QZPDMFCKFGFNQV-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide” is a benzothiazole derivative. Benzothiazole is a heterocyclic compound; it’s a bicyclic molecule with a benzene ring fused to a thiazole ring . Derivatives of benzothiazole have been found to possess a wide range of pharmacological properties .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzothiazole core, with a 2,5-dimethoxyphenyl group attached via a nitrogen atom, and two oxygen atoms attached to the benzothiazole ring, forming a dioxide group .


Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that “this compound” would undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Corrosion Inhibition

One significant application of benzothiazole derivatives, including compounds similar to N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide, is in corrosion inhibition. A study by Salarvand et al. (2017) explored the inhibition performance of 2-phenyl-benzothiazole derivatives on mild steel in acidic solutions. They found that certain derivatives showed high inhibition efficiency, indicating the potential of similar benzothiazole derivatives in protecting metals from corrosion (Salarvand et al., 2017).

Fluorescent Probing

Benzothiazole derivatives are also employed in the development of fluorescent probes. Wang et al. (2015) described novel fluorescent probes based on a pyrrole core containing benzothiazole for detecting low levels of carbon dioxide. This highlights the potential application of similar compounds in environmental monitoring and medical diagnostics (Wang et al., 2015).

Catalysis in Organic Synthesis

In the field of organic synthesis, benzothiazole derivatives are used as catalysts or intermediates. For example, Hooper et al. (2003) conducted studies on palladium-catalyzed aminations of heterocyclic halides, including benzothiazoles, demonstrating their role in facilitating complex chemical reactions (Hooper et al., 2003).

Complex Formation in Inorganic Chemistry

Benzothiazole derivatives are also relevant in inorganic chemistry for forming complex compounds. Huy et al. (2008) synthesized and characterized rhenium and technetium complexes with benzothiazole ligands, indicating the utility of these compounds in creating new materials with potential applications in catalysis and materials science (Huy et al., 2008).

Mechanism of Action

The mechanism of action of benzothiazole derivatives often involves interactions with biological macromolecules. For example, some benzothiazole derivatives have been found to inhibit certain enzymes, while others may interact with DNA . The specific mechanism of action of “N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide” would depend on its specific biological targets.

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research on “N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-20-10-7-8-13(21-2)12(9-10)16-15-11-5-3-4-6-14(11)22(18,19)17-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPDMFCKFGFNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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